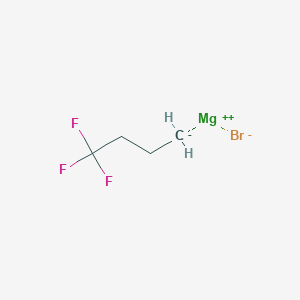

4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF

Beschreibung

4,4,4-Trifluorobutylmagnesium bromide is a fluorinated Grignard reagent widely employed in organometallic synthesis, particularly for introducing trifluorobutyl groups into organic frameworks. Supplied as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF), it combines the reactivity of a tertiary alkylmagnesium bromide with the advantages of a bio-derived solvent. This reagent is critical in pharmaceutical and agrochemical synthesis, enabling C–C bond formation under mild conditions .

Eigenschaften

IUPAC Name |

magnesium;1,1,1-trifluorobutane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCBDCZZOSJCI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC(F)(F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutylmagnesium bromide involves the reaction of 4,4,4-trifluorobutyryl chloride with magnesium in the presence of a solvent like THF or ether. The reaction typically proceeds under an inert atmosphere to prevent moisture and air from interfering, as the compound is highly moisture-sensitive and reacts violently with water.

Industrial Production Methods

In industrial settings, the production of 4,4,4-Trifluorobutylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Techniques such as distillation, chromatography, or recrystallization are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluorobutylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds.

Substitution Reactions: It can participate in substitution reactions where the trifluorobutyl group replaces another group in a molecule.

Common Reagents and Conditions

Common reagents used with 4,4,4-Trifluorobutylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent decomposition of the organomagnesium compound.

Major Products

The major products formed from reactions involving 4,4,4-Trifluorobutylmagnesium bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluorobutylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of complex organic molecules.

Biology: It aids in the development of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of polymers and agrochemicals.

Wirkmechanismus

The mechanism by which 4,4,4-Trifluorobutylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Advantages of 4,4,4-Trifluorobutylmagnesium Bromide in 2-MeTHF

- Safety : Reduced peroxide formation compared to THF-based reagents minimizes explosion risks during storage .

- Environmental Profile : 2-MeTHF’s biodegradability and renewable origin align with industrial sustainability goals .

- Process Efficiency : Immiscibility with water simplifies extraction, reducing downstream processing time .

Biologische Aktivität

4,4,4-Trifluorobutylmagnesium bromide (TFB-MgBr) is a Grignard reagent that has gained attention due to its unique fluorinated structure and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of TFB-MgBr, focusing on its metabolic pathways, pharmacokinetics, and implications for drug development.

TFB-MgBr is characterized by the presence of three fluorine atoms on the butyl chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The compound is typically prepared in a solvent like 2-methyltetrahydrofuran (2-MeTHF), which enhances its reactivity and solubility.

Metabolism and Toxicity

Research indicates that fluorinated compounds can exhibit distinct metabolic pathways compared to their non-fluorinated counterparts. A study examining the metabolism of aryl-TFB compounds in Cunninghamella elegans demonstrated that these compounds are significantly metabolized, suggesting they are not persistent organofluorines. This is crucial for evaluating their safety and environmental impact .

| Compound | Metabolism Rate | Persistence |

|---|---|---|

| TFB-phenyl compound | Moderate | Non-persistent |

| tert-Butylbenzene | High | Persistent |

The metabolism of TFB compounds often leads to the formation of less toxic metabolites, which can be beneficial for drug design.

Pharmacokinetics

The lipophilicity of TFB-MgBr plays a crucial role in its pharmacokinetic properties. The introduction of fluorine atoms generally increases lipophilicity, affecting absorption and distribution within biological systems. Studies have shown that modifications to the alkyl chain can lead to significant changes in Log P values, influencing solubility and permeability through biological membranes .

Case Study 1: Synthesis and Bioactivity

A recent study synthesized various TFB derivatives and evaluated their bioactivity against specific cancer cell lines. The results indicated that TFB derivatives exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the disruption of cellular membranes due to increased lipophilicity .

Case Study 2: Environmental Impact Assessment

Another investigation focused on the environmental persistence of TFB compounds. Using Cunninghamella elegans, researchers found that TFB derivatives underwent significant biotransformation, reducing their potential ecological toxicity. This finding supports the notion that TFB-MgBr could be utilized in applications requiring reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.